Silane, 1,9-nonanediylbis[trichloro-
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Overview
Description
Silane, 1,9-nonanediylbis[trichloro-]: is a chemical compound with the molecular formula C9H18Cl6Si2 . It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen atoms or organic groups. This particular compound is characterized by its two trichlorosilane groups attached to a nonane backbone. Silanes are widely used in various industrial applications due to their ability to form strong bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 1,9-nonanediylbis[trichloro-] typically involves the reaction of nonane with trichlorosilane under controlled conditions. The process can be summarized as follows:
Direct Chlorination: Nonane is reacted with trichlorosilane in the presence of a catalyst, usually at elevated temperatures.
Hydrolysis: The resulting product is then hydrolyzed to remove any unreacted trichlorosilane and other by-products.
Industrial Production Methods: In an industrial setting, the production of Silane, 1,9-nonanediylbis[trichloro-] involves large-scale chlorination reactors where nonane and trichlorosilane are continuously fed into the system. The reaction is carried out at high temperatures and pressures to ensure maximum yield. The product is then purified through distillation and other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Silane, 1,9-nonanediylbis[trichloro-] undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichlorosilane groups can be replaced by nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: Under certain conditions, the compound can be oxidized to form siloxanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are used under mild conditions.
Hydrolysis: Water or aqueous solutions are used, often in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during oxidation.
Substituted Silanes: Formed during nucleophilic substitution
Scientific Research Applications
Silane, 1,9-nonanediylbis[trichloro-] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of Silane, 1,9-nonanediylbis[trichloro-] involves the formation of strong covalent bonds with both organic and inorganic substrates. The trichlorosilane groups react with hydroxyl groups on surfaces, forming siloxane bonds. This results in enhanced adhesion and durability of the treated surfaces. The compound’s ability to form stable bonds with a variety of materials makes it valuable in numerous applications .
Comparison with Similar Compounds
- Chlorotrimethylsilane
- Dichlorodimethylsilane
- Triethylsilane
- Phenylsilane
Comparison: Silane, 1,9-nonanediylbis[trichloro-] is unique due to its long nonane backbone, which provides flexibility and enhances its ability to form strong bonds with various substrates. In contrast, other silanes like chlorotrimethylsilane and dichlorodimethylsilane have shorter chains and may not offer the same level of flexibility and bonding strength .
Properties
CAS No. |
211987-65-4 |
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Molecular Formula |
C9H18Cl6Si2 |
Molecular Weight |
395.1 g/mol |
IUPAC Name |
trichloro(9-trichlorosilylnonyl)silane |
InChI |
InChI=1S/C9H18Cl6Si2/c10-16(11,12)8-6-4-2-1-3-5-7-9-17(13,14)15/h1-9H2 |
InChI Key |
ZLPHJEHKWSCDAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC[Si](Cl)(Cl)Cl)CCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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